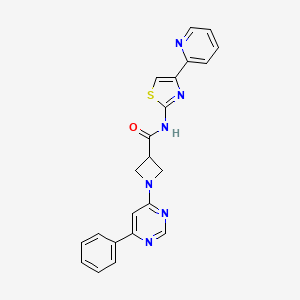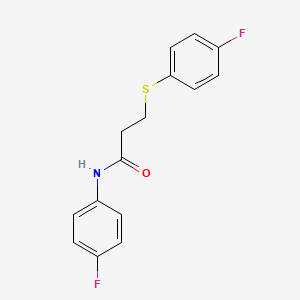
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide” seems to be a complex organic compound. It likely contains a sulfanylpropanamide group attached to two 4-fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound likely involves a central sulfanylpropanamide group with two 4-fluorophenyl groups attached .Scientific Research Applications
Applications in Molecular Detection and Bioimaging
Fluorescence Chemosensors : A phenoxazine-based fluorescent chemosensor developed for the discriminative detection of Cd2+ and CN− ions showcases the utility of fluorophenyl sulfonamides in designing selective sensors for environmental and biological applications. The sensor's ability to perform in live cells and zebrafish larvae highlights its potential for bioimaging and tracking metal ions in biological systems (Ravichandiran et al., 2020).
Novel Antimalarial and Antitrypanosomal Agents
Dipeptide-Sulfonamides : Research on novel dipeptide-sulfonamides as antiprotozoal agents indicates the promise of sulfonamide derivatives in treating diseases like human African trypanosomiasis (HAT) and malaria. These compounds demonstrated significant antitrypanosomal and antimalarial potentials, showcasing the therapeutic applications of fluorophenyl sulfonamides in infectious disease treatment (Ekoh et al., 2021).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Sulfonamide Derivatives : Studies on sulfonamide derivatives, including those with fluorophenyl groups, as inhibitors of carbonic anhydrase, a critical enzyme in many physiological processes, highlight the potential of these compounds in developing treatments for conditions like glaucoma and possibly cancer. The research demonstrates the versatility of fluorophenyl sulfonamides in modulating enzyme activity for therapeutic purposes (Tuğrak et al., 2020).
Advanced Material Science Applications
Polyimide Synthesis : The synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with fluorophenyl groups, for applications requiring materials with high refractive indices and small birefringence, such as in optics and electronics, underscores the role of fluorophenyl sulfonamides in material science (Tapaswi et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in influencing cellular processes like aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations.
Mode of Action
N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide acts by inhibiting the Sirtuin1 enzyme (SIRT1) . The inhibition of this enzyme leads to the overexpression of p53 , a gene responsible for negative regulation of the cell cycle. This means that the compound can halt the cell cycle, thereby preventing the proliferation of cells.
Biochemical Pathways
The inhibition of SIRT1 by N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide affects the p53 pathway . The p53 protein is crucial for preventing cancer; it acts as a tumor suppressor by regulating the cell cycle and preventing genome mutation. Therefore, the overexpression of p53 induced by this compound can lead to the suppression of tumor growth.
Pharmacokinetics
The pharmacokinetic properties of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can be predicted through molecular modeling . .
Result of Action
The result of the action of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide is the potential suppression of tumor growth . By inhibiting SIRT1 and causing the overexpression of p53, the compound can halt the cell cycle, preventing the proliferation of potentially cancerous cells.
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide can be influenced by various environmental factors. For instance, the reaction outcomes of similar compounds have been found to be restricted by the reaction environment . .
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZLXNKNWNLJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-((4-fluorophenyl)thio)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)
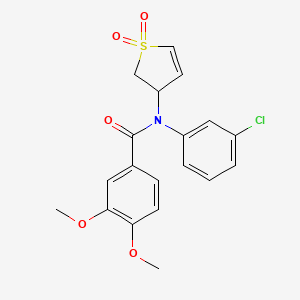
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)
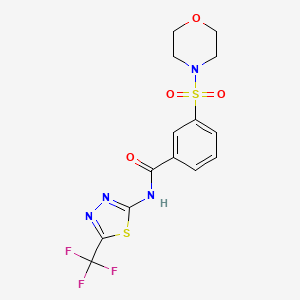
![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)
![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
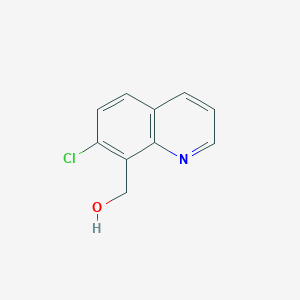
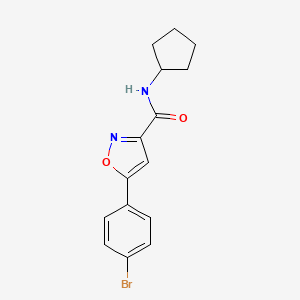
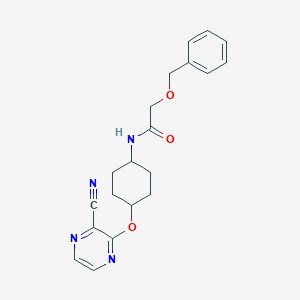
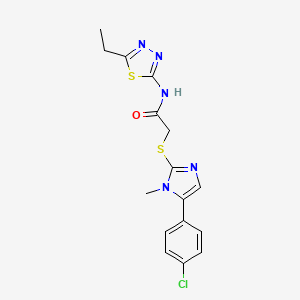
![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)
